2-Methoxytoluene-alpha,alpha,alpha-d3
Overview
Description
2-Methoxytoluene-alpha,alpha,alpha-d3, also known as 1-methoxy-2-(trideuteriomethyl)benzene, is a deuterated compound with the molecular formula C8H7D3O and a molecular weight of 125.18 g/mol. This compound is a stable isotope-labeled analog of 2-Methoxytoluene, where the three hydrogen atoms on the methyl group are replaced by deuterium atoms.
Preparation Methods
The synthesis of 2-Methoxytoluene-alpha,alpha,alpha-d3 typically involves the deuteration of 2-Methoxytoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration.
Chemical Reactions Analysis
2-Methoxytoluene-alpha,alpha,alpha-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring. Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3/H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxytoluene-alpha,alpha,alpha-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of aromatic compounds in biological systems.
Medicine: It serves as an internal standard in mass spectrometry for the quantification of drugs and metabolites.
Industry: The compound is used in the development of deuterated drugs, which have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of 2-Methoxytoluene-alpha,alpha,alpha-d3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using NMR or mass spectrometry. This allows researchers to study the compound’s behavior in various chemical and biological processes, including metabolic pathways and reaction mechanisms.
Comparison with Similar Compounds
2-Methoxytoluene-alpha,alpha,alpha-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs such as 2-Methoxytoluene. Similar compounds include:
2-Methoxytoluene: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Methyl-1-methoxybenzene-d3: Another deuterated compound with a similar structure but different substitution pattern on the benzene ring.
Methyl o-Cresyl Ether-d3: A deuterated ether with similar applications in NMR and mass spectrometry.
These compounds share similar chemical properties but differ in their isotopic composition and specific applications.
Properties
IUPAC Name |
1-methoxy-2-(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKRVXLBCAIOZ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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